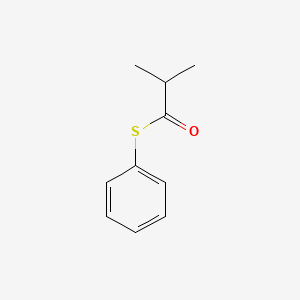
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Cyclization: The intermediate products from the condensation reaction undergo cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques that are efficient and environmentally friendly. These methods minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can have different biological and chemical properties .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and have comparable chemical properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C13H10N2OS2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-7-17-11(8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
MXNSKRJJRCPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)

![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)





![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)





